S-(4-Hydroxybenzyl)glutathione

概要

説明

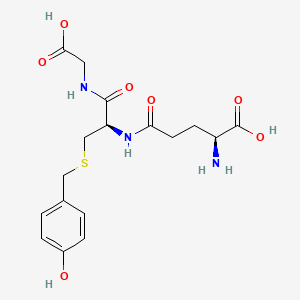

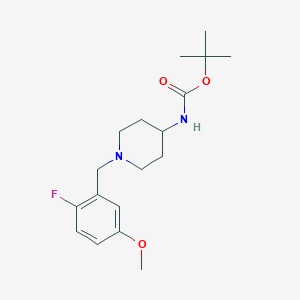

S-(4-ヒドロキシベンジル)グルタチオン: は、グルタミン、システイン、グリシンからなるトリペプチドであるグルタチオンの誘導体です。 この化合物は、脳グルタミン酸受容体へのカイニン酸の結合を阻害する能力で知られており、IC50値は2μMです 。主にその神経保護の可能性のために、科学研究で使用されています。

準備方法

合成経路と反応条件: S-(4-ヒドロキシベンジル)グルタチオンの合成は、通常、塩基性条件下でグルタチオンと4-ヒドロキシベンジルクロリドを反応させることから始まります。 反応は水性媒体中で行われ、生成物はクロマトグラフィー法で精製されます .

工業的生産方法: プロセスには、収率と純度を最適化するステップが含まれる場合があり、たとえば、精製には高速液体クロマトグラフィー(HPLC)が使用されます .

化学反応の分析

反応の種類: S-(4-ヒドロキシベンジル)グルタチオンは、次のものを含むさまざまな化学反応を起こします。

酸化: フェノール性ヒドロキシル基は酸化されてキノンを形成します。

還元: グルタチオン部分のジスルフィド結合は、遊離チオールに還元できます。

一般的な試薬と条件:

酸化: 過酸化水素や過マンガン酸カリウムなどの試薬。

還元: ジチオトレイトール(DTT)やトリス(2-カルボキシエチル)ホスフィン(TCEP)などの還元剤。

主な生成物:

酸化: キノンの形成。

還元: 遊離チオールの形成。

置換: 置換ベンジル誘導体の形成.

科学研究への応用

S-(4-ヒドロキシベンジル)グルタチオンは、次のものを含む、幅広い科学研究への応用を持っています。

化学: グルタチオン抱合反応を研究するためのモデル化合物として使用されます。

生物学: 細胞の抗酸化防御機構における役割について調査されています。

医学: てんかんや神経変性疾患などの状態における潜在的な神経保護効果について研究されています。

科学的研究の応用

S-(4-Hydroxybenzyl)glutathione has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study glutathione conjugation reactions.

Biology: Investigated for its role in cellular antioxidant defense mechanisms.

Medicine: Explored for its potential neuroprotective effects in conditions such as epilepsy and neurodegenerative diseases.

Industry: Utilized in the development of new pharmaceuticals and as a standard in analytical chemistry

作用機序

S-(4-ヒドロキシベンジル)グルタチオンの作用機序には、脳グルタミン酸受容体との相互作用が関係しています。カイニン酸のこれらの受容体への結合を阻害し、興奮性神経伝達を調節します。 この阻害は、受容体結合部位と相互作用するフェノール性ヒドロキシル基を介していると考えられています .

類似化合物との比較

類似化合物:

グルタチオン: 抗酸化作用を持つトリペプチド。

S-(4-ヒドロキシベンジル)システイン: 類似の神経保護効果を持つシステインの誘導体。

S-(4-ヒドロキシベンジル)メルカプツール酸: 解毒作用を持つ別のグルタチオン誘導体

独自性: S-(4-ヒドロキシベンジル)グルタチオンは、他の類似化合物では観察されない、脳グルタミン酸受容体へのカイニン酸の結合を特異的に阻害するという点で独特です。 これは、神経薬理学的研究において貴重なツールとなっています .

特性

IUPAC Name |

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[(4-hydroxyphenyl)methylsulfanyl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O7S/c18-12(17(26)27)5-6-14(22)20-13(16(25)19-7-15(23)24)9-28-8-10-1-3-11(21)4-2-10/h1-4,12-13,21H,5-9,18H2,(H,19,25)(H,20,22)(H,23,24)(H,26,27)/t12-,13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZQWDMACVJFPRW-STQMWFEESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 4-[(3-fluoro-2-nitrophenoxy)methyl]piperidine-1-carboxylate](/img/structure/B3027425.png)

![tert-Butyl 4-[(2-amino-3-fluorophenoxy)methyl]piperidine-1-carboxylate](/img/structure/B3027430.png)

![tert-Butyl [(1-benzoylpiperidin-4-yl)methyl]carbamate](/img/structure/B3027433.png)

![tert-Butyl 4-[(5-aminopyridin-2-yloxy)methyl]piperidine-1-carboxylate](/img/structure/B3027440.png)

![tert-Butyl [1-(pentan-3-yl)piperidin-4-yl]methylcarbamate](/img/structure/B3027444.png)